molecular formula C7H3Cl2F3N4 B2519904 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine CAS No. 2453323-38-9

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine

Cat. No.: B2519904
CAS No.: 2453323-38-9
M. Wt: 271.02
InChI Key: YKQYOTYBFANTKH-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine typically involves the chlorination of a purine precursor followed by the introduction of the trifluoroethyl group. Common reagents used in these reactions include chlorine gas or chlorinating agents like thionyl chloride, and trifluoroethylating agents such as trifluoroethyl iodide. The reactions are usually carried out under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chlorination and trifluoroethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its oxidation state and potentially its biological activity.

    Hydrolysis: The trifluoroethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent, possibly as an antiviral or anticancer compound.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine would depend on its specific interactions with molecular targets. In biological systems, it might interact with enzymes or nucleic acids, disrupting normal cellular processes. The trifluoroethyl group could enhance its lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Lacks the trifluoroethyl group, potentially less lipophilic.

    9-(2,2,2-Trifluoroethyl)-9H-purine: Lacks the chlorine atoms, possibly different reactivity.

    6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine: Only one chlorine atom, intermediate properties.

Uniqueness

The presence of both chlorine and trifluoroethyl groups in 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine makes it unique, potentially offering a combination of reactivity and lipophilicity that is not found in other similar compounds.

Properties

IUPAC Name

2,6-dichloro-9-(2,2,2-trifluoroethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)16(2-13-3)1-7(10,11)12/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYOTYBFANTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(F)(F)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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